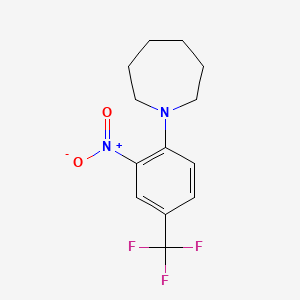

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Overview

Description

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is a heterocyclic organic compound with the molecular formula C13H12F3N2O2. It belongs to the azepane family and is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring. This compound is of interest in various fields including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)aniline to form 2-nitro-4-(trifluoromethyl)aniline, which is then subjected to a cyclization reaction with a suitable azepane precursor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane undergoes various chemical reactions including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products:

Reduction: 1-(2-Amino-4-(trifluoromethyl)phenyl)azepane.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

Medicine: Explored for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

1-(2-Nitro-4-methylphenyl)azepane: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-(2-Nitro-4-chlorophenyl)azepane: Contains a chlorine atom instead of a trifluoromethyl group.

1-(2-Nitro-4-ethylphenyl)azepane: Features an ethyl group in place of the trifluoromethyl group.

Uniqueness: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is an organic compound characterized by a seven-membered saturated azepane ring and a phenyl group substituted with both a nitro group and a trifluoromethyl group. This unique structure contributes to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3N3O2. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions. The azepane ring adds a degree of flexibility, allowing for diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with structural similarities to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess significant antimicrobial properties, potentially useful in treating infections.

- Anti-inflammatory Properties : The presence of the nitro group can enhance anti-inflammatory activity, as seen in related compounds that inhibit cyclooxygenase (COX) enzymes.

- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, noting that compounds similar to this compound exhibited enhanced cytotoxicity in tumor cell models. For instance, a derivative showed better apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives possess potent anti-inflammatory effects. For example, one compound showed an inhibition rate of 93.80% compared to standard diclofenac sodium (90.21%) at a concentration of 1 mM, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dinitrophenyl)azepane | Two nitro groups on phenyl | Increased electron-withdrawing effects |

| 1-(2-Nitrophenyl)-piperidine | Piperidine ring instead of azepane | Different ring size alters reactivity |

| 1-(Trifluoromethylphenyl)azepane | Trifluoromethyl substitution without nitro | Focus on lipophilicity without additional reactivity |

| N-[2-Nitro-4-(trifluoromethyl)]aniline | Aniline derivative | Different functional group orientation |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, and how can reaction yields be improved?

Methodological Answer:

- Microwave-Assisted Synthesis : Evidence from analogous nitro-trifluoromethyl benzene derivatives suggests microwave reactors enhance reaction efficiency. For example, microwave irradiation (100–150°C, 10–30 min) with catalytic base (e.g., K₂CO₃) can improve coupling between azepane and nitro-trifluoromethyl aryl halides .

- Stepwise Functionalization : Introduce the nitro group post-azepane coupling to avoid side reactions. Protect the azepane nitrogen during nitration to prevent oxidation .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range 40–60%, but purification via column chromatography (silica gel, gradient elution) improves purity ≥98% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ with m/z ~317.1 (C₁₃H₁₅F₃N₂O₂⁺) .

- UV-Vis Spectroscopy : λmax ~255 nm (nitroaromatic π→π* transitions) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions : Store as a crystalline solid at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis (C18 column, acetonitrile/water) to detect degradation products (e.g., nitro reduction or azepane ring opening) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound derivatives?

Methodological Answer:

- Kinase Inhibition : Structural analogs (e.g., piperazine derivatives) show activity against tyrosine kinases. Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant enzymes (IC₅₀ determination) .

- Antiviral Screening : Evaluate against viral proteases (e.g., SARS-CoV-2 Mpro) via fluorescence resonance energy transfer (FRET) assays. The nitro group may act as a Michael acceptor .

Q. How do structural modifications (e.g., azepane vs. piperazine) affect bioactivity?

Methodological Answer:

-

Comparative SAR Studies :

-

Synthesis Strategy : Replace azepane with piperazine via SNAr reaction (120°C, DMF, 12 h) and compare IC₅₀ values in dose-response assays .

Q. What analytical challenges arise in detecting metabolites of this compound?

Methodological Answer:

- Derivatization for LC-MS : Use 1-fluoro-2-nitro-4-(trifluoromethyl)benzene to tag amine metabolites (microwave-assisted, 5 min, 60°C). Detect derivatives via MRM transitions (QTOF-MS) .

- Chromatographic Separation : Employ HILIC columns for polar metabolites (e.g., nitroso intermediates) with mobile phase: 0.1% formic acid in acetonitrile/water .

Q. How can mechanistic contradictions between in vitro and in vivo data be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation, NADPH cofactor). Low bioavailability may explain in vivo inactivity despite in vitro potency .

- Probe Studies : Use isotopic labeling (e.g., ¹⁸O-nitro group) to track metabolic pathways (e.g., nitroreductase-mediated activation) .

Properties

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.